3-甲基癸酸

描述

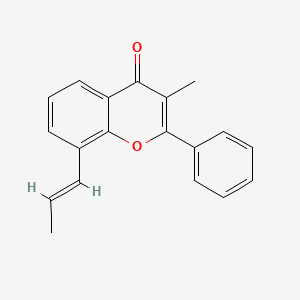

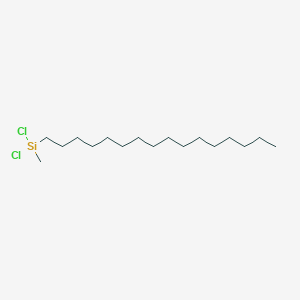

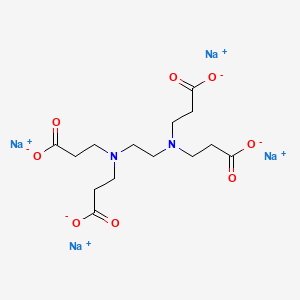

3-Methyldecanoic acid is a molecule with the molecular formula C11H22O2 . It has an average mass of 186.291 Da and a monoisotopic mass of 186.161987 Da . It is also known by other names such as 3-Methyldecansäure in German, Acide 3-méthyldécanoïque in French, and Decanoic acid, 3-methyl- .

Synthesis Analysis

The synthesis of 3-Methyldecanoic acid can be accomplished through several methods . One common method is the oxidation of alkylbenzenes . Another method involves the hydrolysis of nitriles . The reaction involves a multi-step process with NH4OAc, AcOH / benzene / 6 h / Heating .Molecular Structure Analysis

The molecular structure of 3-Methyldecanoic acid can be analyzed using its InChI Code: 1S/C11H22O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) . This structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

3-Methyldecanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . It has a storage temperature of 28 C .科学研究应用

-

Chemistry

-

Biochemistry

-

Microbiology

- Application : A related compound, tridecanoic acid methyl ester (TAME), has been found to have antibacterial activity .

- Method of Application : TAME was evaluated against enteropathogenic Gram-positive and Gram-negative bacteria by minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), lactate dehydrogenase (LDH), and scanning electron microscopy (SEM) studies .

- Results or Outcomes : TAME caused significant extracellular leakage activity by disrupting cellular morphology in the Enterococcus faecalis MCC 2041 T and Salmonella enterica serovar Typhimurium MTCC 98 .

-

Chemical Synthesis

- Application : 3-Methylbutanoic acid, a related compound, can form amide, ester, anhydride, and chloride derivatives . The acid chloride is commonly used as the intermediate to obtain the others .

- Method of Application : The specific method of application would depend on the particular chemical reaction being performed. As a carboxylic acid, it can participate in reactions such as esterification, amidation, and others .

- Results or Outcomes : The outcomes of these reactions would vary based on the specific reaction conditions and reactants used .

-

Biofuel Production

- Application : 3-Methylbutanoic acid has been used to synthesize β-hydroxyisovaleric acid – otherwise known as β-hydroxy β-methylbutyric acid – via microbial oxidation .

- Method of Application : In biofuel research, decanoic acid could be used in the production of biodiesel through a process called transesterification. This involves reacting the acid with an alcohol in the presence of a catalyst .

- Results or Outcomes : The outcome of this process is the production of biodiesel, a renewable source of energy .

-

Food Industry

- Application : 3-Methylbutanoic acid, also known as isovaleric acid, is a branched-chain alkyl carboxylic acid. It is classified as a short-chain fatty acid. Like other low-molecular-weight carboxylic acids, it has an unpleasant odor. The compound occurs naturally and can be found in many foods, such as cheese, soy milk, and apple juice .

- Method of Application : In the food industry, it could be used as a flavoring agent or in the production of certain types of cheese .

- Results or Outcomes : The outcomes would vary based on the specific application and the food product being produced .

-

Chemical Synthesis

- Application : 3-Methylbutanoic acid, a related compound, reacts as a typical carboxylic acid: it can form amide, ester, anhydride, and chloride derivatives . The acid chloride is commonly used as the intermediate to obtain the others .

- Method of Application : The specific method of application would depend on the particular chemical reaction being performed .

- Results or Outcomes : The outcomes of these reactions would vary based on the specific reaction conditions and reactants used .

-

Biofuel Production

- Application : 3-Methylbutanoic acid has been used to synthesize β-hydroxyisovaleric acid – otherwise known as β-hydroxy β-methylbutyric acid – via microbial oxidation .

- Method of Application : In biofuel research, decanoic acid could be used in the production of biodiesel through a process called transesterification .

- Results or Outcomes : The outcome of this process is the production of biodiesel, a renewable source of energy .

-

Food Industry

- Application : 3-Methylbutanoic acid, also known as isovaleric acid, is a branched-chain alkyl carboxylic acid. It is classified as a short-chain fatty acid . Like other low-molecular-weight carboxylic acids, it has an unpleasant odor. The compound occurs naturally and can be found in many foods, such as cheese, soy milk, and apple juice .

- Method of Application : In the food industry, it could be used as a flavoring agent or in the production of certain types of cheese .

- Results or Outcomes : The outcomes would vary based on the specific application and the food product being produced .

安全和危害

The safety data sheet for 3-Methyldecanoic acid can be found at the provided link . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Relevant Papers There are several relevant papers related to 3-Methyldecanoic acid . These papers discuss the broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3 . They also discuss the evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems .

属性

IUPAC Name |

3-methyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDHFHMCRRTRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975717 | |

| Record name | 3-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyldecanoic acid | |

CAS RN |

60308-82-9 | |

| Record name | 3-Methyldecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, trimethyl[p-(trimethylstannyl)phenyl]-](/img/structure/B1605031.png)

![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, 4-acetate](/img/structure/B1605032.png)

![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)

![Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B1605043.png)

![1-[Bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate](/img/structure/B1605044.png)